4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Description
4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes nitrophenyl, phenyl, and trifluoromethyl groups
Properties
IUPAC Name |
4-(4-nitrophenyl)-3-phenyl-5-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O3/c25-24(26,27)16-7-4-8-18(13-16)30-22(15-9-11-17(12-10-15)31(33)34)19-20(14-5-2-1-3-6-14)28-29-21(19)23(30)32/h1-13,22H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGSQZHEDKHEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl-3-phenyl-5-(trifluoromethyl)phenyl-pyrazole
- 4-nitrophenyl-3-phenyl-5-(trifluoromethyl)phenyl-pyrrole
- 4-nitrophenyl-3-phenyl-5-(trifluoromethyl)phenyl-pyrrolidine
Uniqueness
Compared to similar compounds, 4-(4-NITROPHENYL)-3-PHENYL-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
